1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a xanthine derivative with substitutions at positions 7 and 8 of the purine core. The 2-methylallyl group at position 7 introduces moderate steric bulk, while the morpholinomethyl group at position 8 provides a polar, nitrogen-containing heterocycle.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-11(2)9-21-12(10-20-5-7-24-8-6-20)17-14-13(21)15(22)19(4)16(23)18(14)3/h1,5-10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWULISJUMHUJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and other substitution reactions to introduce the desired functional groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key analogs and their substituents, biological activities, and molecular properties:
*Calculated based on formula C15H21N5O3.
Key Observations:
notes that substituents like phenoxyethyl or hydroxypropyl at position 7 can influence receptor binding kinetics, suggesting the 2-methylallyl group may balance hydrophobicity and flexibility .
Position 8 Substituents: The morpholinomethyl group is distinct from NCT-501’s piperazinylmethyl and linagliptin’s aminopiperidinyl. Pyridinyloxy groups () and pyrazolyl groups () at position 8 are associated with retained or modified biological activities (e.g., analgesia), highlighting the role of heterocycles in target engagement .
Physicochemical and ADME Properties
- Solubility : Morpholine’s polarity may improve aqueous solubility compared to lipophilic groups like pyridinyloxy () or pyrazolyl ().
- Metabolic Stability : The tertiary amine in morpholine is less prone to oxidative metabolism than primary/secondary amines in piperidine or piperazine analogs (e.g., linagliptin) .
Biological Activity
1,3-Dimethyl-7-(2-methylallyl)-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its complex structure features a purine core with various functional groups, making it a subject of interest in medicinal chemistry and biological research due to its potential therapeutic properties.
- Molecular Formula : C15H22N6O2
- Molecular Weight : 318.38 g/mol
- CAS Number : 573931-49-4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and acylation. The starting materials often include purine derivatives, which are modified under controlled conditions to achieve the desired product. Advanced purification techniques are employed to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction modulates various biological processes, including:
- Signal Transduction : The compound may influence cellular signaling pathways.
- Gene Expression : It can affect the transcriptional activity of genes.
- Metabolic Processes : The compound's structure allows it to participate in metabolic pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest potential effects against various cancer cell lines.
- Anti-inflammatory Effects : It may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.
- CNS Activity : There are indications of neuroprotective effects, warranting further investigation into its use for neurological disorders.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing inflammatory conditions.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
